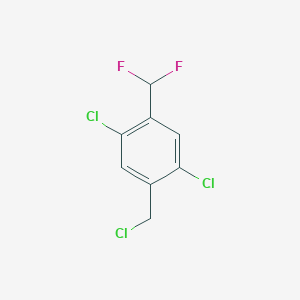
5-Fluoro-2-(trichloromethyl)benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(trichloromethyl)benzotrifluoride is a versatile chemical compound used in various scientific research fields. It offers unique properties that make it valuable for applications such as drug synthesis, material science, and organic chemistry. This compound is characterized by the presence of fluorine atoms, which contribute to its high reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trichloromethyl)benzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent . The process is carried out in a continuous-flow millireactor system, which provides better control over impurity and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis strategy is preferred for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration . This method ensures optimal operational conditions and safety, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(trichloromethyl)benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation systems.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, raney nickel, cuprous bromide, hydrobromic acid, and sodium nitrate . The reaction conditions vary depending on the desired product and the type of reaction being performed.
Major Products Formed
The major products formed from these reactions include 5-fluoro-2-nitrobenzotrifluoride, 5-fluoro-2-aminotrifluorotoluene, and 2-bromo-5-fluorobenzotrifluoride .
Applications De Recherche Scientifique
5-Fluoro-2-(trichloromethyl)benzotrifluoride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of new active pharmaceutical ingredients and other fine chemicals.
Biology: The compound’s unique properties make it valuable for biological research, particularly in the development of new drugs.
Medicine: It is used in the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms.
Industry: The compound is used in the production of materials with specific properties, such as high reactivity and stability.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(trichloromethyl)benzotrifluoride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to effectively interact with specific molecular targets. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Fluoro-2-(trichloromethyl)benzotrifluoride include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorine atoms and trichloromethyl groups, which contribute to its high reactivity and stability. This makes it particularly valuable for applications in drug synthesis, material science, and organic chemistry.
Propriétés
IUPAC Name |
4-fluoro-1-(trichloromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4/c9-7(10,11)5-2-1-4(12)3-6(5)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDWEQGJPDWUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














